molecular formula C17H12S3 B091363 2,5-Diphenyl-6a-thiathiophthene CAS No. 1033-90-5

2,5-Diphenyl-6a-thiathiophthene

Cat. No.: B091363
CAS No.: 1033-90-5
M. Wt: 312.5 g/mol
InChI Key: SRYTYXMHFJHYIZ-UHFFFAOYSA-N
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Description

2,5-Diphenyl-6a-thiathiophthene is an organic compound that belongs to the class of thiathiophthenes These compounds are characterized by their unique structure, which includes two fused five-membered rings with sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diphenyl-6a-thiathiophthene typically involves the reaction of diphenylacetylene with sulfur in the presence of a catalyst. The reaction conditions often require elevated temperatures and an inert atmosphere to prevent oxidation. The process can be summarized as follows:

    Reactants: Diphenylacetylene and sulfur.

    Catalyst: Often a transition metal catalyst such as palladium or platinum.

    Conditions: Elevated temperatures (around 200°C) and an inert atmosphere (e.g., nitrogen or argon).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the high temperatures and reactive sulfur.

Chemical Reactions Analysis

Types of Reactions

2,5-Diphenyl-6a-thiathiophthene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols or other reduced sulfur compounds.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,5-Diphenyl-6a-thiathiophthene has several applications in scientific research:

    Chemistry: It is used as a model compound to study the electronic properties of thiathiophthenes and their derivatives.

    Biology: Research is ongoing to explore its potential as a bioactive molecule, particularly in the context of its interactions with biological macromolecules.

    Industry: The compound’s unique electronic properties make it a candidate for use in organic electronics and materials science.

Mechanism of Action

The mechanism by which 2,5-Diphenyl-6a-thiathiophthene exerts its effects is primarily related to its electronic structure. The sulfur atoms in the thiophene ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The phenyl rings also contribute to the compound’s stability and reactivity by providing sites for substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diphenyl-6a-thiathiophthene: Similar structure but different substitution pattern.

    2,5-Dimethyl-6a-thiathiophthene: Methyl groups instead of phenyl groups.

    2,5-Diphenylthiophene: Lacks the additional sulfur atoms in the thiathiophthene ring.

Uniqueness

2,5-Diphenyl-6a-thiathiophthene is unique due to the presence of two sulfur atoms in the thiophene ring, which significantly alters its electronic properties compared to similar compounds. This makes it particularly interesting for studies related to electronic materials and potential bioactivity.

Properties

IUPAC Name

3,7-diphenyl-1λ4,2,8-trithiabicyclo[3.3.0]octa-1(5),3,6-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12S3/c1-3-7-13(8-4-1)16-11-15-12-17(19-20(15)18-16)14-9-5-2-6-10-14/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRYTYXMHFJHYIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=S(S2)SC(=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90145772
Record name 2,5-Diphenyl-6a-thiathiophthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90145772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033-90-5
Record name 2,5-Diphenyl-6a-thiathiophthene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001033905
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Diphenyl-6a-thiathiophthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90145772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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